molecular formula C8H6N2O2 B1488456 Methyl 3-(pyrazin-2-yl)prop-2-ynoate CAS No. 1595810-12-0

Methyl 3-(pyrazin-2-yl)prop-2-ynoate

Cat. No.: B1488456
CAS No.: 1595810-12-0
M. Wt: 162.15 g/mol
InChI Key: CJBVQILUDCSTEI-UHFFFAOYSA-N
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Description

Methyl 3-(pyrazin-2-yl)prop-2-ynoate (CID 116011465) is an organic compound with the molecular formula C₈H₆N₂O₂. Its structure features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) attached to a propynoate group (an ester-linked alkyne). The SMILES notation is COC(=O)C#CC₁=NC=CN=C₁, and its InChIKey is CJBVQILUDCSTEI-UHFFFAOYSA-N . The alkyne and ester functionalities make it a versatile intermediate for synthetic chemistry, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

1595810-12-0

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 3-pyrazin-2-ylprop-2-ynoate

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,1H3

InChI Key

CJBVQILUDCSTEI-UHFFFAOYSA-N

SMILES

COC(=O)C#CC1=NC=CN=C1

Canonical SMILES

COC(=O)C#CC1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its pyrazine-alkyne-ester architecture. Below is a comparison with structurally related compounds (Table 1):

Table 1: Structural Comparison of Methyl 3-(pyrazin-2-yl)prop-2-ynoate and Analogues

Compound Name Molecular Formula Substituent Functional Groups Key Structural Differences
This compound C₈H₆N₂O₂ Pyrazin-2-yl Ester, Alkyne Heteroaromatic pyrazine ring
Methyl 3-(4-cyanophenyl)prop-2-ynoate C₁₁H₇NO₂ 4-Cyanophenyl Ester, Alkyne, Nitrile Phenyl ring with electron-withdrawing cyano group
Methyl 3-(4-chlorophenyl)propanoate C₁₀H₁₁ClO₂ 4-Chlorophenyl Ester Saturated propanoate chain
2-Methoxy-3-(1-methylpropyl) pyrazine C₉H₁₄N₂O Methoxy, sec-butyl Methoxy, Pyrazine Alkyl-substituted pyrazine

Key Observations :

  • Pyrazine vs. Phenyl : The pyrazine ring introduces two nitrogen atoms , enhancing hydrogen-bond acceptor capacity compared to phenyl derivatives .
  • Alkyne vs. Saturated Chain: The alkyne in the target compound increases reactivity (e.g., in click chemistry) compared to the saturated propanoate in Methyl 3-(4-chlorophenyl)propanoate .
  • Electron-Withdrawing Groups: The 4-cyanophenyl analogue’s nitrile group increases electrophilicity, whereas the pyrazine ring balances electron-deficient and π-π stacking properties .

Physical and Chemical Properties

Hydrogen Bonding and Crystal Packing

The pyrazine nitrogen atoms act as hydrogen-bond acceptors, influencing crystal packing. For example, pyrazine derivatives often form R₂²(8) hydrogen-bonding motifs (as per graph set analysis), which stabilize crystal structures . In contrast, Methyl 3-(4-cyanophenyl)prop-2-ynoate’s nitrile group participates less in hydrogen bonding, favoring van der Waals interactions .

Reactivity

  • Alkyne Reactivity: The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in drug discovery. This contrasts with the inert saturated chain in Methyl 3-(4-chlorophenyl)propanoate .
  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, a property shared with analogues like Methyl 3-(4-cyanophenyl)prop-2-ynoate .

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